Lipophilicity Advantage vs. 4-(Methoxymethyl)piperidine
4-[(Neopentyloxy)methyl]piperidine exhibits an XLogP3 of 2.1, compared to 0.4 for the direct smaller-alkoxy analog 4-(methoxymethyl)piperidine . This 1.7-log-unit differential corresponds to approximately a 50-fold increase in octanol-water partition coefficient. The TPSA remains identical at 21.3 Ų for both compounds, indicating that the lipophilicity gain is achieved without altering polar surface area, a parameter critical for membrane permeability prediction .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-(Methoxymethyl)piperidine: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +1.7 (≈50-fold higher partition coefficient) |
| Conditions | PubChem-computed XLogP3 3.0 method; identical TPSA (21.3 Ų) for both compounds |
Why This Matters
When SAR demands increased lipophilicity without altering pharmacophoric polar surface area, 4-[(neopentyloxy)methyl]piperidine offers a calibrated, computationally validated step relative to the methoxy congener, enabling rational logD tuning in lead optimization.
- [1] PubChem. 4-[(Neopentyloxy)methyl]piperidine (CID 26188639). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 4-(Methoxymethyl)piperidine (CID 4715283). National Center for Biotechnology Information. Accessed April 2026. View Source
